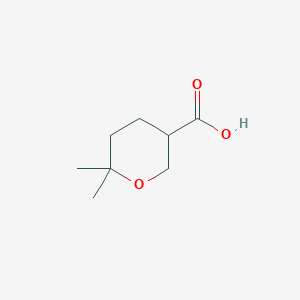6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid
CAS No.: 1884203-50-2
Cat. No.: VC3031480
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1884203-50-2 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 6,6-dimethyloxane-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
| Standard InChI Key | QJOGISLWWSNCOS-UHFFFAOYSA-N |
| SMILES | CC1(CCC(CO1)C(=O)O)C |
| Canonical SMILES | CC1(CCC(CO1)C(=O)O)C |
Introduction
Chemical Structure and Properties
Chemical Identification
The compound 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid is uniquely identified through various chemical nomenclature systems as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1884203-50-2 |
| IUPAC Name | 6,6-dimethyloxane-3-carboxylic acid |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| InChI | InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
| InChI Key | QJOGISLWWSNCOS-UHFFFAOYSA-N |
The compound is also known by several synonyms, including SCHEMBL17540965, ZX-ANR000119, ALBB-030306, ZX-AN081113, MFCD29762569, and 2,2-dimethyltetrahydro-2H-pyran-5-carboxylic acid .
Physical and Chemical Properties
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid possesses distinctive chemical properties that influence its reactivity and applications:
| Property | Value |
|---|---|
| H-Bond Donor | 1 |
| H-Bond Acceptor | 3 |
| Standard Purity | Not Less Than (NLT) 97% |
These hydrogen bonding capabilities play a crucial role in determining the compound's solubility, reactivity, and potential interactions with biological systems .
Structural Characteristics
The compound features a six-membered heterocyclic ring containing one oxygen atom (tetrahydropyran). Its structure is distinguished by:
-
Two methyl groups at the 6-position
-
A carboxylic acid group at the 3-position
-
A saturated ring structure that influences its conformational preferences
Synthesis Methods
Laboratory Synthesis
While the search results don't provide a direct synthesis method for 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid specifically, insights can be gained from the synthesis of related compounds. For instance, the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid involves a multi-step process:
-
Formation of precursor compounds
-
Cyclization to form the tetrahydropyran ring
-
Oxidation of an aldehyde intermediate to the carboxylic acid
The final oxidation step for converting an aldehyde to a carboxylic acid was described in a patent:
"2,2-dimethyl tetrahydro-2H-pyrans-4-carboxylic acid is synthetic: with 2 of 54g, 2-dimethyl tetrahydro pyrans-4-formaldehyde is dissolved in the water of 1000ml, add potassium permanganate 168g, room temperature reaction 12h, centrifuging, filtrate is transferred pH=6-7 with concentrated hydrochloric acid, stir 2h, centrifuging gets white solid end product 56g, yield 94%" .
Similar oxidation procedures likely apply to the synthesis of 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid from its corresponding aldehyde.
Industrial Production
Industrial production of this compound typically focuses on optimizing reaction conditions to improve yield and purity. Production methods may include:
-
Continuous flow processes for consistent quality
-
Advanced catalytic systems for improved efficiency
-
Optimized reaction parameters for maximum yield
-
Purification techniques including crystallization and filtration to achieve high purity (≥97%)
Chemical Reactivity
Typical Reactions
Based on its structural features, 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid likely participates in several reaction types:
-
Esterification: The carboxylic acid group can react with alcohols to form esters, as evidenced by the existence of its methyl ester derivative (Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate).
-
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol ((6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol) .
-
Amidation: The carboxylic acid can react with amines to form amides.
-
Salt formation: Reaction with bases to form carboxylate salts.
Derivatives and Related Compounds
Several derivatives and structurally related compounds have been identified:
| Compound | Relationship | CAS Number |
|---|---|---|
| Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate | Methyl ester | Not specified |
| (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol | Reduced form | 1884203-51-3 |
| (S)-6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde | Aldehyde analog | 1884203-45-5 |
| 6,6-Dimethyltetrahydro-2H-pyran-2-one | Structural isomer | 2610-95-9 |
These compounds share the basic tetrahydropyran skeleton but differ in their functional groups, demonstrating the versatility of this structural framework .
Applications and Research Findings
Building Block in Organic Synthesis
The compound serves as a valuable building block for the synthesis of more complex organic molecules, particularly those with potential biological activity. Its defined stereochemistry and functional group arrangement make it useful for constructing more complex molecular architectures.
Research Applications
The compound is primarily used in:
-
Medicinal Chemistry: As a scaffold or intermediate in drug design and synthesis
-
Chemical Research: To study reaction mechanisms and develop new synthetic methodologies
-
Material Science: As precursors to specialty chemicals with defined properties
Spectroscopic Characterization
Analytical Methods
Quality control and structural confirmation of 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid typically involve:
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification
-
Infrared Spectroscopy for functional group identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume